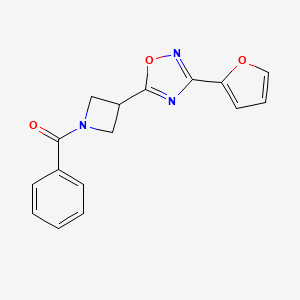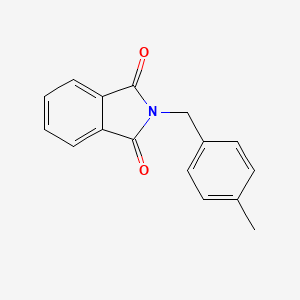
2-(4-甲基苄基)异吲哚啉-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylbenzyl)isoindoline-1,3-dione is an organic compound characterized by the presence of an isoindoline-1,3-dione core structure substituted with a 4-methylbenzyl group.
科学研究应用
2-(4-Methylbenzyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
作用机制
Target of Action
Isoindoline-1,3-dione derivatives have been reported to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .
Mode of Action
It’s suggested that isoindoline-1,3-dione derivatives interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 .
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to have diverse chemical reactivity and promising applications .
Pharmacokinetics
It’s reported that this compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It’s suggested that isoindoline-1,3-dione derivatives can induce cell death in a dose and time-dependent manner .
Action Environment
It’s important to note that the compound should be stored in a dry room temperature environment .
生化分析
Biochemical Properties
Isoindoline-1,3-dione derivatives have been found to interact with various enzymes and proteins . For instance, they have shown to exert a good competitive inhibition on Acetylcholinesterase (AChE)
Cellular Effects
It has been found that isoindoline-1,3-dione derivatives can induce apoptosis and necrosis in certain cell types . They may also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Methylbenzyl)isoindoline-1,3-dione is not completely understood. It is known that isoindoline-1,3-dione derivatives can interact with the human dopamine receptor D2 . They may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that isoindoline-1,3-dione derivatives can have long-term effects on cellular function . Information on the product’s stability, degradation, and long-term effects observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of 2-(4-Methylbenzyl)isoindoline-1,3-dione vary with different dosages in animal models. For instance, one isoindoline-1,3-dione derivative exhibited anticonvulsant activity at a dose of 15.1 ± 1.53 mg/kg in a maximal electroshock (MES) model . None of the tested compounds rendered acceptable protection in a subcutaneous pentylenetetrazole (PTZ) model .
Metabolic Pathways
It is known that isoindoline-1,3-dione derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that isoindoline-1,3-dione derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that isoindoline-1,3-dione derivatives can be directed to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed method is the reaction of 4-methylbenzylamine with phthalic anhydride in the presence of a suitable solvent such as toluene under reflux conditions . The reaction proceeds as follows:
Condensation Reaction: 4-Methylbenzylamine reacts with phthalic anhydride to form the intermediate.
Cyclization: The intermediate undergoes cyclization to yield 2-(4-Methylbenzyl)isoindoline-1,3-dione.
Industrial Production Methods
Industrial production of 2-(4-Methylbenzyl)isoindoline-1,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles such as solventless conditions and the use of environmentally friendly catalysts are being explored to make the process more sustainable .
化学反应分析
Types of Reactions
2-(4-Methylbenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the isoindoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
相似化合物的比较
Similar Compounds
Phthalimide: A structurally related compound with similar reactivity and applications.
N-Substituted Isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom, exhibiting diverse biological activities.
Quinones: Oxidized derivatives of isoindoline-1,3-diones with distinct chemical properties.
Uniqueness
2-(4-Methylbenzyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate dopamine receptors and inhibit β-amyloid aggregation sets it apart from other similar compounds .
属性
IUPAC Name |
2-[(4-methylphenyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYUBBFNBRAXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
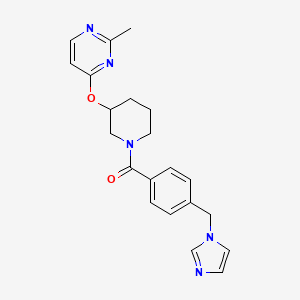
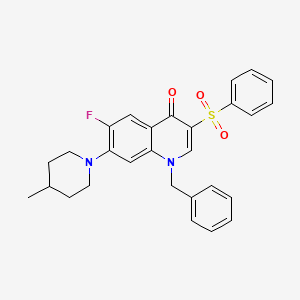
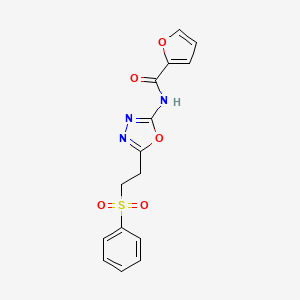
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2508826.png)
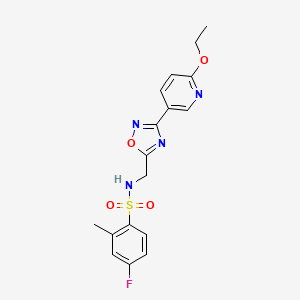
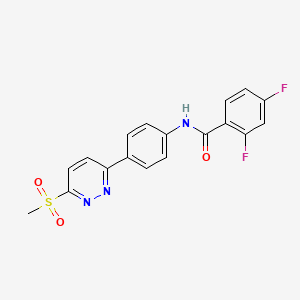
![6-[(2,4-dichlorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2508829.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2508830.png)
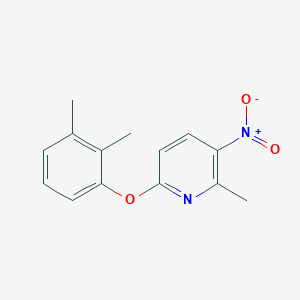
![Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2508832.png)
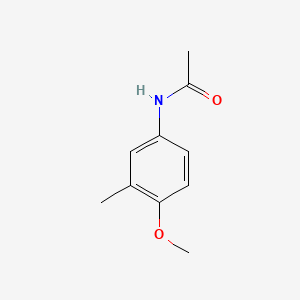
![1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B2508837.png)
![N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2508839.png)
